4-Methylpentane-1-sulfonamide 4-Methylpentane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17814847
InChI: InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)
SMILES:
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol

4-Methylpentane-1-sulfonamide

CAS No.:

Cat. No.: VC17814847

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpentane-1-sulfonamide -

Specification

Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
IUPAC Name 4-methylpentane-1-sulfonamide
Standard InChI InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)
Standard InChI Key GVXMPLUTWVZNRR-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCS(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Methylpentane-1-sulfonamide belongs to the sulfonamide class, featuring a sulfonyl group (SO2\text{SO}_2) bonded to an amine moiety. The compound’s branched structure includes a 4-methylpentyl chain, which influences its physicochemical behavior. Key identifiers are summarized below:

PropertyValueSource
CAS Number787540-03-8
Molecular FormulaC6H15NO2S\text{C}_6\text{H}_{15}\text{NO}_2\text{S}
Molecular Weight165.25 g/mol
Purity≥97%
IUPAC Name4-Methylpentane-1-sulfonamide

The sulfonamide group’s electron-withdrawing nature and hydrogen-bonding capacity contribute to its reactivity and potential biological activity .

Synthesis and Reaction Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 4-methylpentane-1-sulfonamide, the probable route involves:

  • Sulfonation: Reaction of 4-methylpentane-1-sulfonyl chloride with ammonia or a primary amine.

  • Purification: Crystallization or chromatography to isolate the product .

A representative procedure from analogous compounds involves:

  • Dissolving the amine in ethanol.

  • Adding sulfonyl chloride and triethylamine as a base.

  • Heating at 70–80°C for 1.5–2 hours .

Yields for such reactions typically range from 55% to 93%, depending on the amine’s steric hindrance and reaction conditions .

Optimization Challenges

Branching in the alkyl chain may reduce reaction efficiency due to steric effects. Strategies to mitigate this include:

  • Using excess sulfonyl chloride.

  • Employing polar aprotic solvents like dimethylformamide (DMF) to enhance solubility .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) and poor solubility in nonpolar solvents (e.g., hexane).

  • Stability: Resistance to hydrolysis under acidic conditions but susceptible to strong bases .

Thermal Properties

Thermogravimetric analysis (TGA) of similar sulfonamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .

Research Gaps and Future Directions

  • Bioactivity Profiling: Screening for antimicrobial, anticancer, or anti-inflammatory activity.

  • Physicochemical Studies: Determination of melting point, boiling point, and solubility parameters.

  • Synthetic Optimization: Development of catalytic or green chemistry approaches to improve yields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator